molecular formula C8H8BrF2N B13541188 (S)-1-(2-Bromo-4,5-difluorophenyl)ethanamine

(S)-1-(2-Bromo-4,5-difluorophenyl)ethanamine

Cat. No.: B13541188
M. Wt: 236.06 g/mol
InChI Key: XYHKLIYKGJZEHS-BYPYZUCNSA-N
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Description

(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2, 4, and 5 positions, respectively.

    Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the ethan-1-amine position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.

    Chemical Synthesis: As an intermediate, it can be used in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-amine: Lacks one fluorine atom compared to the target compound.

    (1S)-1-(2-chloro-4,5-difluorophenyl)ethan-1-amine: Contains a chlorine atom instead of bromine.

    (1S)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-amine: Contains chlorine atoms instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired. The presence of both halogens can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

(1S)-1-(2-bromo-4,5-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8BrF2N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m0/s1

InChI Key

XYHKLIYKGJZEHS-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1Br)F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1Br)F)F)N

Origin of Product

United States

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